molecular formula C8H14ClN B2991147 2-(Prop-2-yn-1-yl)piperidine hydrochloride CAS No. 2172571-15-0

2-(Prop-2-yn-1-yl)piperidine hydrochloride

Cat. No.: B2991147
CAS No.: 2172571-15-0
M. Wt: 159.66
InChI Key: ITVKYOLRCZJPNQ-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yl)piperidine hydrochloride is a chemical compound with the molecular formula C8H14ClN. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a prop-2-yn-1-yl group attached to the nitrogen atom of the piperidine ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-yl)piperidine hydrochloride typically involves the reaction of piperidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-yl)piperidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

2-(Prop-2-yn-1-yl)piperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and the specific biological context. The prop-2-yn-1-yl group plays a crucial role in its activity, influencing its binding affinity and specificity .

Properties

IUPAC Name

2-prop-2-ynylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N.ClH/c1-2-5-8-6-3-4-7-9-8;/h1,8-9H,3-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVKYOLRCZJPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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